(Z)-2-Cyano-N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-3-(furan-2-yl)prop-2-enamide
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Description
(Z)-2-Cyano-N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-3-(furan-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C16H17N3O2S and its molecular weight is 315.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
The compound (Z)-2-Cyano-N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-3-(furan-2-yl)prop-2-enamide is a complex molecule that may have various synthetic routes and reactivity profiles similar to those of its structural analogs. For instance, the synthesis and cyclization of related compounds, like 3-amino-4-cyanofurazan, demonstrate the potential for creating polyfunctional enaminonitriles, which are precursors in synthesizing pyrazoles and derivatives of furazano[3,4-b]pyridines and furazano[3,4-b]pyrimidines (Strizhenko et al., 2020). Similarly, the study on the synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates indicates the potential agricultural applications of cyanoacrylate derivatives, highlighting their good herbicidal activities (Wang et al., 2004).
Structural Characterization and Analysis
The detailed structural analysis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a compound with some similarity to the structure of interest, provides insight into the molecular geometry, including crystal structure and bond distances. Such studies are crucial for understanding the physical and chemical properties of these compounds (Johnson et al., 2006).
Biological Activities
Research on related thiazole and thioamide compounds has revealed a range of biological activities, from antimicrobial to anticancer properties. For example, substituted 2-methylene-1,3-oxazolidines and 1,3-thiazolidines have been studied for their potential as bioactive molecules, indicating that similar structures may exhibit significant biological activities (Basheer & Rappoport, 2006). Furthermore, compounds with a thiazole backbone have shown promising molluscicidal properties, suggesting potential applications in controlling schistosomiasis (El-Bayouki & Basyouni, 1988).
Enantioselective Synthesis
The enantioselective synthesis of 2-cyano-3-(furan-2-yl) acrylamide derivatives using marine and terrestrial fungi underscores the potential of biocatalytic approaches in the synthesis of complex organic molecules. Such processes can lead to compounds with specific chiral centers, which are crucial in the development of pharmaceuticals and agrochemicals (Jimenez et al., 2019).
Properties
IUPAC Name |
(Z)-2-cyano-N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-3-14-11(2)22-15(19-14)6-7-18-16(20)12(10-17)9-13-5-4-8-21-13/h4-5,8-9H,3,6-7H2,1-2H3,(H,18,20)/b12-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHLNIBJTGQUAJ-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)CCNC(=O)C(=CC2=CC=CO2)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(SC(=N1)CCNC(=O)/C(=C\C2=CC=CO2)/C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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